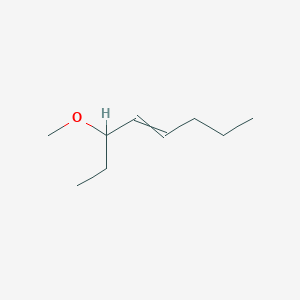
3-Methoxyoct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyoct-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of an octene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoct-4-ene can be achieved through several methods. One common approach involves the alkylation of 4-octen-3-ol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes using transition metal catalysts such as palladium or nickel. These catalysts facilitate the hydroalkoxylation of 1-octene with methanol, resulting in the formation of the desired product. The reaction is usually carried out under controlled pressure and temperature conditions to optimize yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can yield 3-methoxyoctane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: 3-Methoxyoctane
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxyoct-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 3-Methoxyoct-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity and activity. The double bond in the octene chain can undergo electrophilic addition reactions , further modulating its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-1-octene
- 4-Methoxy-1-octene
- 3-Methoxy-2-octene
Uniqueness
3-Methoxyoct-4-ene is unique due to the specific position of the methoxy group and the double bond, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propiedades
Número CAS |
55668-16-1 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
3-methoxyoct-4-ene |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
CYSQFLOPSAUAFN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


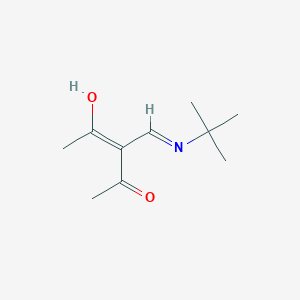
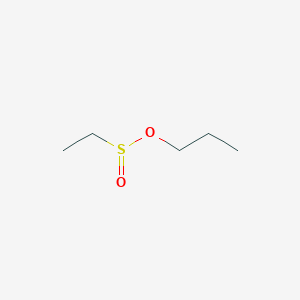
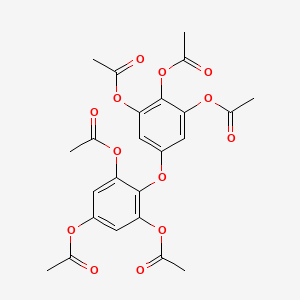
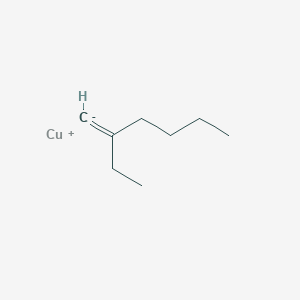
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
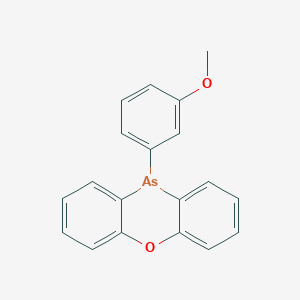



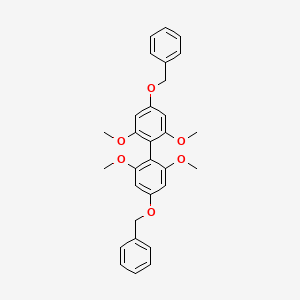
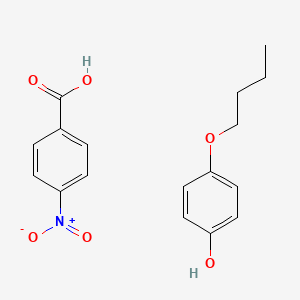
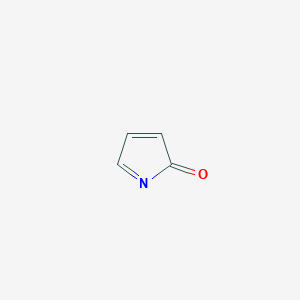
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
